Diethyl [(2,5-dimethylphenyl)methyl]phosphonate
Overview
Description
Diethyl [(2,5-dimethylphenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a diethyl ester and a 2,5-dimethylphenylmethyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2,5-dimethylphenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with 2,5-dimethylbenzyl chloride under reflux conditions to yield the desired phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2,5-dimethylphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Diethyl [(2,5-dimethylphenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of diethyl [(2,5-dimethylphenyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the aromatic ring can participate in π-π interactions, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(2,4-dimethylphenyl)methyl]phosphonate
- Diethyl [(3,5-dimethylphenyl)methyl]phosphonate
- Diethyl [(2,6-dimethylphenyl)methyl]phosphonate
Uniqueness
Diethyl [(2,5-dimethylphenyl)methyl]phosphonate is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its steric and electronic properties. This positioning can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)-1,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-9-11(3)7-8-12(13)4/h7-9H,5-6,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRRFBSBWHFBFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20526914 | |
Record name | Diethyl [(2,5-dimethylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20526914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63909-51-3 | |
Record name | Phosphonic acid, [(2,5-dimethylphenyl)methyl]-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63909-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [(2,5-dimethylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20526914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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